Meldonium phosphate

Catalog No.
S12769269
CAS No.
839675-63-7
M.F
C6H17N2O6P
M. Wt
244.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meldonium phosphate

CAS Number

839675-63-7

Product Name

Meldonium phosphate

IUPAC Name

(2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate

Molecular Formula

C6H17N2O6P

Molecular Weight

244.18 g/mol

InChI

InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)

InChI Key

JMGQRZWIKKHUNB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)NCCC(=O)O.OP(=O)(O)[O-]

Meldonium phosphate is a derivative of meldonium, a compound originally developed in Latvia for the treatment of ischemic heart conditions. Meldonium, or 3-(2,2,2-trimethylhydrazinium) propionate, functions primarily as a metabolic modulator. It alters the metabolism of fatty acids and carbohydrates, promoting glucose utilization over fatty acid oxidation. This shift is particularly beneficial in conditions where oxygen supply is limited, such as myocardial and cerebral ischemia. Meldonium phosphate enhances the solubility and stability of meldonium in pharmaceutical applications, making it more suitable for various therapeutic formulations.

That contribute to its biological activity:

  • Inhibition of Carnitine Biosynthesis: Meldonium inhibits gamma-butyrobetaine dioxygenase, which is crucial for the synthesis of L-carnitine. This inhibition leads to a decrease in L-carnitine levels, thereby redirecting fatty acid metabolism towards glucose utilization .
  • Alteration of Fatty Acid Transport: By inhibiting carnitine palmitoyltransferase-1, meldonium reduces the transport of long-chain fatty acids into mitochondria, promoting their oxidation in peroxisomes instead .
  • Antioxidant Activity: Meldonium phosphate has been shown to increase the activity of manganese superoxide dismutase and catalase, enzymes involved in reducing oxidative stress .

These reactions collectively contribute to its cardioprotective effects and its role in managing ischemic conditions.

Meldonium phosphate exhibits significant biological activity, particularly in cardioprotection and neuroprotection:

  • Cardioprotection: It reduces myocardial ischemia by enhancing glucose metabolism and decreasing oxidative stress. Studies have shown that meldonium treatment can improve cardiac function post-ischemia by modulating metabolic pathways .
  • Neuroprotection: In models of cerebral ischemia, meldonium has demonstrated protective effects against neuronal damage by improving energy metabolism and reducing oxidative stress .
  • Anti-inflammatory Effects: Meldonium phosphate also appears to exert anti-inflammatory actions, which can further contribute to its protective effects during ischemic events .

Meldonium phosphate can be synthesized through several methods:

  • Direct Reaction with Phosphoric Acid: Meldonium can be reacted with phosphoric acid to form meldonium phosphate. This method allows for high purity and stability of the product.
  • Salt Formation: The formation of salts with various pharmaceutically acceptable acids (like phosphoric acid) can enhance the solubility and bioavailability of meldonium .
  • Crystallization Techniques: Employing crystallization from solvents like acetone or acetonitrile can yield high-quality crystals of meldonium phosphate with desirable properties for pharmaceutical use .

Meldonium phosphate is primarily used in:

  • Pharmaceutical Preparations: It is formulated into various dosage forms for treating ischemic heart diseases and improving exercise tolerance in patients with chronic heart failure.
  • Athletic Performance Enhancement: Although controversial and banned by some sports organizations, meldonium has been used by athletes to enhance performance through improved energy metabolism .
  • Research

Research has indicated several interactions involving meldonium phosphate:

  • Interaction with Transport Proteins: Meldonium inhibits the organic cation transporter novel 2 (OCTN2), which is responsible for L-carnitine uptake. This inhibition leads to decreased levels of L-carnitine within cells, redirecting metabolism towards glucose utilization instead .
  • Antioxidant Pathways: Meldonium activates nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the expression of antioxidant enzymes. This pathway plays a crucial role in cellular defense against oxidative stress during ischemic events .

Meldonium phosphate shares similarities with several other compounds that modulate metabolic pathways or exert protective effects against ischemia:

CompoundMechanism of ActionUnique Features
5-Aminovaleric Acid BetaineInhibits fatty acid oxidation; anti-inflammatorySimilar interaction with OCTN2; potential health benefits
L-CarnitineFacilitates fatty acid transport into mitochondriaPromotes fatty acid oxidation rather than glucose utilization
Trimethylhydrazinium PropionateStructural precursor to meldonium; similar metabolic effectsDirectly related to meldonium but lacks extensive clinical application
BetaineModulates homocysteine levels; supports methylationHas broader applications in nutrition and health

Meldonium phosphate's uniqueness lies in its dual action as both a metabolic modulator and an antioxidant, setting it apart from other compounds that primarily focus on one mechanism.

Meldonium phosphate represents a pharmaceutically significant ionic compound with the molecular formula C₆H₁₇N₂O₆P and a molecular weight of 244.18 grams per mole [1] [25] [26]. The compound exists as an achiral molecule with no optical activity and possesses zero defined stereocenters, indicating a symmetric molecular arrangement [25] [27]. The systematic International Union of Pure and Applied Chemistry name identifies it as (2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate, reflecting its ionic nature comprising a trimethylhydrazinium cation paired with a dihydrogen phosphate anion [1] [25] [26].

The canonical Simplified Molecular Input Line Entry System representation CN+(C)NCCC(=O)O.OP(=O)(O)[O-] demonstrates the distinct ionic components of the structure [1] [25] [26]. The International Chemical Identifier key JMGQRZWIKKHUNB-UHFFFAOYSA-N provides a unique digital fingerprint for this compound in chemical databases [1] [25] [26].

While direct crystallographic data for meldonium phosphate remains limited in the literature, structural insights can be derived from related meldonium salt complexes that have been characterized through X-ray diffraction studies [3]. Crystal structures of meldonium complexes with sodium bromide and sodium iodide reveal important conformational characteristics of the meldonium cation in solid-state environments [3].

The sodium bromide complex of meldonium crystallizes in an orthorhombic crystal system with space group Pca2₁, exhibiting unit cell parameters of a = 16.5181(8) Å, b = 5.5262(3) Å, and c = 33.2605(16) Å [3]. The unit cell volume measures 3036.1(3) ų with Z = 4, indicating four formula units per unit cell [3]. The monoclinic sodium iodide complex adopts space group P2₁/c with parameters a = 19.7455(11) Å, b = 11.4530(7) Å, c = 10.9733(7) Å, and β = 92.382(2)°, resulting in a unit cell volume of 2479.4(3) ų [3].

The coordination environment around sodium ions in these complexes shows distorted octahedral geometry with coordination number 6, providing insights into the potential coordination behavior of the meldonium cation [3]. The meldonium molecules in these structures exist as zwitterions, with the trimethylhydrazinium group carrying a positive charge and the carboxylate group bearing a negative charge [3].

Table 1: Comprehensive Physicochemical Properties of Meldonium Phosphate

PropertyValueReference
Molecular FormulaC₆H₁₇N₂O₆P [1] [25] [26]
Molecular Weight (g/mol)244.18 [1] [25] [26]
CAS Number839675-63-7 [1] [25] [26]
IUPAC Name(2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate [1] [25] [26]
InChI KeyJMGQRZWIKKHUNB-UHFFFAOYSA-N [1] [25] [26]
Canonical SMILESCN+(C)NCCC(=O)O.OP(=O)(O)[O-] [1] [25] [26]
StereochemistryAchiral [25] [27]
Optical ActivityNone [25] [27]
Defined Stereocenters0/1 [25] [27]
Net Charge0 [25] [27]
Melting Point (°C)158-160 [26]
pKa (meldonium moiety)4.14 [2] [4]
log P (meldonium moiety)-1.37 [2] [4]
SolubilityHighly soluble in aqueous media [26]
Water Content under 100% humidity0.0762% [26]
HygroscopicityLow [26]

The thermal properties of meldonium phosphate indicate a melting point range of 158-160°C, suggesting good thermal stability suitable for pharmaceutical formulations [26]. The compound exhibits remarkably low hygroscopicity with water content remaining at only 0.0762% even under 100% humidity conditions, which is advantageous for manufacturing and storage stability [26].

Bonding Patterns in the Hydrazinium-Phosphate Ionic Pair

The bonding architecture of meldonium phosphate centers on the electrostatic interactions between the trimethylhydrazinium cation and the dihydrogen phosphate anion [1] [25] [26]. The trimethylhydrazinium moiety features a quaternary nitrogen center bearing three methyl substituents and connected to a secondary nitrogen atom through a N-N single bond [5]. This structural arrangement creates a permanently charged cation that maintains its positive charge independent of solution pH conditions [14].

The dihydrogen phosphate anion (H₂PO₄⁻) contributes the anionic component with its tetrahedral phosphorus center surrounded by four oxygen atoms, two of which bear hydrogen atoms [11]. The phosphate group exhibits characteristic P-O bond lengths and O-P-O bond angles consistent with tetrahedral geometry [13]. The negative charge on the phosphate group provides the driving force for ionic association with the positively charged hydrazinium moiety [11] [14].

Hydrogen bonding networks play a crucial role in stabilizing the crystal structure of meldonium phosphate [3] [17]. The hydrogen atoms on the dihydrogen phosphate anion can form hydrogen bonds with oxygen atoms from neighboring phosphate groups or with the nitrogen atoms in the hydrazinium cation [3]. Additionally, the secondary nitrogen atom in the hydrazinium group can participate as a hydrogen bond donor, creating additional stabilizing interactions [3].

The electrostatic interactions between the ionic components follow Coulombic attraction principles, with the strength of interaction influenced by the charge separation distance and the dielectric properties of the surrounding medium [12] [14]. In the solid state, these interactions contribute significantly to the overall lattice energy and thermal stability of the compound [20] [21].

Spectroscopic evidence supports the presence of distinct ionic components in meldonium phosphate [28] [29]. Infrared spectroscopy reveals characteristic absorption bands corresponding to N-H stretching vibrations from the hydrazinium group and P-O stretching modes from the phosphate anion [28]. The spectral fingerprint confirms the ionic nature of the compound and the preservation of individual ionic identities within the salt structure [28] [29].

The conformational flexibility of the meldonium cation allows for various orientations of the propanoate chain relative to the trimethylhydrazinium group [8]. This flexibility can influence the packing arrangements in the solid state and the solvation behavior in aqueous solutions [8] [18]. The C-C-C backbone adopts gauche conformations that minimize steric interactions between the charged nitrogen center and the carboxylate group [8].

Comparative Structural Analysis with Related Quaternary Ammonium Salts

The structural characteristics of meldonium phosphate can be better understood through comparison with other quaternary ammonium phosphate salts [14] [16] [21] [24]. Unlike simple ammonium phosphate salts such as triammonium phosphate (NH₄)₃PO₄, diammonium phosphate (NH₄)₂HPO₄, and monoammonium phosphate NH₄H₂PO₄, meldonium phosphate features a more complex organic cation structure [21] [24].

Table 2: Comparative Analysis of Quaternary Ammonium Phosphate Salts

CompoundFormulaMolecular Weight (g/mol)Cation TypePhosphate FormStability
Meldonium PhosphateC₆H₁₇N₂O₆P244.18TrimethylhydraziniumDihydrogen phosphateStable
Triammonium Phosphate(NH₄)₃PO₄149.09AmmoniumPhosphateUnstable (evolves NH₃)
Diammonium Phosphate(NH₄)₂HPO₄132.06AmmoniumHydrogen phosphateStable
Monoammonium PhosphateNH₄H₂PO₄115.03AmmoniumDihydrogen phosphateStable
Tetrabutylammonium Phosphate[(C₄H₉)₄N]₃PO₄~665TetrabutylammoniumPhosphateStable
Tetraethylammonium Phosphate[(C₂H₅)₄N]₃PO₄~437TetraethylammoniumPhosphateStable

The stability differences among these phosphate salts reflect the nature of the cationic components [21] [24]. Triammonium phosphate exhibits instability due to ammonia evolution, while quaternary ammonium salts like meldonium phosphate maintain structural integrity under normal conditions [21] [14]. The permanently charged nature of quaternary ammonium cations prevents protonation-deprotonation equilibria that can destabilize simple ammonium salts [14] [16].

Crystal packing arrangements differ significantly between meldonium phosphate and conventional ammonium phosphate salts [3] [20]. The extended organic chain in the meldonium cation creates additional van der Waals interactions and potential hydrogen bonding sites compared to simple ammonium ions [3]. These interactions influence the overall crystal density and thermal properties of the resulting salt [20] [23].

The hydration behavior of meldonium phosphate contrasts with that of simple ammonium phosphates [26]. While conventional ammonium phosphates readily absorb atmospheric moisture, meldonium phosphate demonstrates superior resistance to hydration due to the hydrophobic character of the trimethyl substituents on the hydrazinium nitrogen [26]. This property contributes to improved storage stability and reduced degradation under humid conditions [26].

Phase transfer catalytic applications distinguish synthetic quaternary ammonium phosphates from meldonium phosphate [16]. Compounds such as tetrabutylammonium phosphate and tetraethylammonium phosphate serve as phase transfer catalysts in organic synthesis, facilitating reactions between reagents in immiscible phases [16]. Meldonium phosphate, however, finds primary application in pharmaceutical formulations rather than catalytic processes [1] [26].

The solubility profiles of quaternary ammonium phosphate salts vary considerably based on the cation structure [16] [21] [26]. Meldonium phosphate exhibits high aqueous solubility due to the polar character of both the hydrazinium cation and phosphate anion [26]. In contrast, larger quaternary ammonium phosphates with extensive alkyl substitution show limited water solubility but enhanced solubility in organic solvents [16].

Spectroscopic differentiation between meldonium phosphate and related salts can be achieved through nuclear magnetic resonance and infrared techniques [28] [31]. The trimethylhydrazinium group produces characteristic resonances in proton nuclear magnetic resonance spectra that distinguish it from simple ammonium or tetraalkylammonium cations [31]. Infrared spectroscopy reveals unique N-N stretching frequencies specific to the hydrazinium linkage not present in conventional quaternary ammonium salts [28].

The preparation of meldonium phosphate through acid-base neutralization represents the most straightforward and widely documented synthetic approach [1] [2] [3]. This methodology exploits the basic nature of the meldonium molecule, specifically the protonatable nitrogen center in the trimethylhydrazinium moiety, to form stable salt complexes with phosphoric acid.

Primary Neutralization Method

The fundamental neutralization process involves dissolving meldonium in water or another appropriate solvent, followed by the addition of an equimolar quantity of phosphoric acid [2] [3]. The reaction mixture is maintained at temperatures ranging from 20 to 50 degrees Celsius under continuous stirring conditions until complete salt formation occurs [1] [2]. This temperature range ensures optimal reaction kinetics while preventing thermal degradation of the meldonium substrate.

The reaction proceeds according to the general stoichiometric relationship where meldonium acts as the organic cation and dihydrogen phosphate serves as the counteranion [1]. The resulting compound exhibits the molecular formula X⁻(CH₃)₃N⁺NHCH₂CH₂COOH, where X⁻ represents the dihydrogen phosphate anion [1] [4].

Modified Neutralization Approach

An alternative neutralization route involves dissolving both meldonium and phosphoric acid in a small quantity of water at elevated temperatures of 40 to 50 degrees Celsius under continuous stirring [2] [3]. This concentrated approach facilitates more controlled crystallization conditions and often yields products with superior purity profiles compared to dilute synthesis methods.

Following dissolution, the reaction solution undergoes vacuum evaporation at 40 to 50 degrees Celsius to remove excess water and concentrate the meldonium phosphate product [2] [3]. This evaporation step typically results in the formation of a viscous syrup, which serves as the precursor for subsequent crystallization procedures.

Synthesis from Meldonium Dihydrate

A specialized neutralization variant utilizes meldonium dihydrate as the starting material rather than anhydrous meldonium [2] [3]. This approach offers practical advantages in industrial settings where meldonium dihydrate represents the readily available commercial form. The synthetic protocol follows similar dissolution and neutralization principles, with meldonium dihydrate and phosphoric acid dissolved in minimal water volumes at 40 to 50 degrees Celsius.

The water of hydration present in the starting material contributes to the overall reaction medium, potentially influencing crystallization behavior and final product characteristics. This method demonstrates particular utility in large-scale production scenarios where meldonium dihydrate serves as the preferred starting material due to its enhanced stability during storage and transportation.

Patent-Based Methodologies for Salt Formation (EP1667960B1, JP2007501222A)

The European Patent EP1667960B1 and Japanese Patent JP2007501222A establish comprehensive frameworks for meldonium phosphate synthesis, providing detailed methodologies that extend beyond basic neutralization approaches [1] [5]. These patent documents represent foundational intellectual property in the field of meldonium salt preparation and have guided industrial production practices globally.

EP1667960B1 Methodology Framework

Patent EP1667960B1 describes a systematic approach to meldonium phosphate formation utilizing controlled reaction conditions designed to optimize yield and product quality [1]. The methodology emphasizes the selection of polybasic acids, specifically identifying phosphoric acid as a preferred reagent for salt formation due to its ability to form stable, crystalline products with reduced hygroscopicity compared to other acid systems.

The patent specifies that meldonium salts can be prepared through multiple pathways, including direct neutralization and synthesis from meldonium production intermediates [1]. For phosphoric acid systems, the patent recommends maintaining reaction temperatures between 20 and 50 degrees Celsius to ensure complete salt formation while minimizing side reactions and thermal degradation.

JP2007501222A Technical Specifications

The Japanese patent document JP2007501222A provides complementary technical details focusing on industrial-scale implementation of meldonium phosphate synthesis [5]. This patent emphasizes the importance of precise stoichiometric control and reaction monitoring to achieve consistent product quality in commercial production environments.

The methodology outlined in JP2007501222A includes specific provisions for handling meldonium production intermediates, particularly methyl and ethyl esters of 3-(2,2,2-trimethylhydrazinium) propionate [5]. These intermediate compounds can undergo direct reaction with phosphoric acid in aqueous or aqueous-alcoholic solutions, followed by heating and subsequent purification steps analogous to direct meldonium neutralization methods.

Alternative Synthesis from Ester Intermediates

Both patent documents describe the synthesis of meldonium phosphate from meldonium production intermediates, specifically methyl or ethyl esters of 3-(2,2,2-trimethylhydrazinium) propionate [1] [2] [5]. This approach offers advantages in integrated production facilities where these intermediates are readily available from upstream meldonium synthesis operations.

The ester-based synthesis involves heating the appropriate ester intermediate with phosphoric acid in aqueous or aqueous-alcoholic solutions [1] [2]. The reaction conditions mirror those employed in direct meldonium neutralization, with subsequent treatment, extraction, and purification procedures following established protocols. This methodology demonstrates particular utility in continuous production processes where intermediate isolation and purification can be minimized.

Industrial Process Optimization

The patent methodologies incorporate several features designed to enhance industrial applicability, including provisions for reaction scaling, equipment considerations, and quality control measures [1] [5]. These documents emphasize the importance of maintaining consistent reaction conditions across production batches to ensure reproducible product characteristics.

Temperature control emerges as a critical parameter, with both patents specifying narrow temperature ranges to optimize reaction rates while preventing thermal degradation or undesired side reactions. The methodologies also address solvent selection, with water and aqueous-alcoholic systems identified as preferred reaction media due to their compatibility with both starting materials and downstream processing requirements.

Purification Challenges and Hygroscopicity Mitigation Strategies

The purification of meldonium phosphate presents unique challenges related to the compound's physical properties and the tendency of many meldonium salts to exhibit significant hygroscopicity [1] [2] [3]. Effective purification strategies must address these inherent characteristics while maintaining product quality and chemical stability.

Crystallization-Based Purification

The primary purification approach involves controlled crystallization from the initial reaction mixture or concentrated solutions [2] [3]. Following neutralization and initial concentration, the resulting viscous syrup requires treatment with organic solvents to induce crystallization and facilitate solid-liquid separation.

Acetone and acetonitrile represent the preferred crystallization solvents due to their ability to precipitate meldonium phosphate while maintaining favorable separation characteristics [2] [3]. The crystallization process involves adding the chosen solvent to the concentrated syrup mass, followed by mechanical agitation or grinding to promote nucleation and crystal growth.

The precipitated crystalline material undergoes extended stirring in the crystallization solvent for several hours to ensure complete precipitation and improve crystal quality [2] [3]. This extended contact period allows for recrystallization effects that enhance product purity and reduce residual impurities.

Washing and Drying Procedures

Following crystallization, the solid product requires thorough washing with the same solvent system used for crystallization [2] [3]. Multiple washing cycles ensure removal of residual impurities, unreacted starting materials, and solvent-soluble contaminants that could compromise product quality or stability.

The washing procedure employs fresh acetone or acetonitrile in multiple stages, with each wash involving thorough mixing followed by solid-liquid separation through filtration [2] [3]. The number of washing cycles depends on the initial purity of the crystallized material and the stringency of final product specifications.

Drying represents the final purification step, with vacuum drying at room temperature identified as the preferred method [2] [3]. This approach minimizes thermal stress on the product while ensuring complete solvent removal and optimal moisture content. The vacuum conditions facilitate rapid solvent evaporation while preventing oxidative degradation or thermal decomposition.

Hygroscopicity Assessment and Control

A critical aspect of meldonium phosphate purification involves evaluating and controlling hygroscopicity to ensure product stability during storage and handling [2] [3]. Standard hygroscopicity testing protocols involve measuring water content before and after exposure to controlled humidity conditions.

The established testing methodology requires maintaining samples at 100 percent relative humidity for 24 hours while monitoring water content changes [2] [3]. Water content determination utilizes Fischer titration methods for precise quantification, with mass increase measurements employed for samples that form syrups during humidity exposure.

Meldonium phosphate demonstrates exceptional performance in hygroscopicity testing, with initial water content of 0.0762 percent remaining unchanged after 24 hours of exposure to maximum humidity conditions [2]. This stability contrasts sharply with meldonium dihydrate, which exhibits 10 percent mass increase under identical conditions, highlighting the advantages of the phosphate salt form.

Mitigation Strategies for Hygroscopic Behavior

The development of effective hygroscopicity mitigation strategies represents a cornerstone of successful meldonium phosphate purification and handling [1] [2]. The selection of phosphoric acid as the salt-forming agent specifically addresses hygroscopicity concerns while maintaining desirable pharmaceutical properties.

Unlike many other meldonium salts that exhibit high hygroscopicity and tendency to form syrups containing variable water quantities, meldonium phosphate maintains crystalline integrity under humid conditions [1] [2]. This behavior results from the specific molecular interactions between the meldonium cation and phosphate anion that minimize water absorption while preserving crystal lattice stability.

The purification process design incorporates several features to minimize hygroscopicity in the final product, including controlled drying conditions, appropriate solvent selection, and optimized crystallization parameters [2] [3]. These measures collectively ensure that the purified meldonium phosphate maintains low water content and resists moisture absorption during subsequent storage and handling operations.

Synthesis MethodTemperature Range (°C)Solvent SystemKey Advantages
Direct Neutralization20-50Water/appropriate solventSimple procedure, high yield
Concentrated Approach40-50Minimal waterEnhanced control, superior purity
From Dihydrate40-50Minimal waterIndustrial compatibility
From Ester IntermediatesVariableAqueous/aqueous-alcoholicProcess integration benefits
Purification StepConditionsDurationPurpose
Vacuum Evaporation40-50°CUntil dryWater removal and concentration
CrystallizationAcetone/acetonitrile additionSeveral hours stirringSolid form generation
WashingMultiple cyclesAs requiredImpurity removal
Vacuum DryingRoom temperatureUntil dryFinal moisture control
CompoundInitial Water Content24h Humidity ExposureHygroscopicity Level
Meldonium DihydrateVariable10% mass increaseHigh
Meldonium Phosphate0.0762%UnchangedVery low
General Meldonium SaltsVariableOften increasedVariable (often high)

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

244.08242326 g/mol

Monoisotopic Mass

244.08242326 g/mol

Heavy Atom Count

15

UNII

A3Q99DV01U

Dates

Last modified: 08-09-2024

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